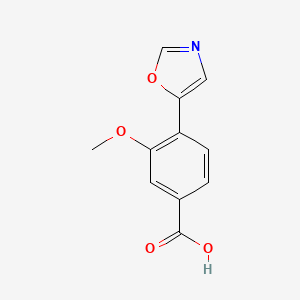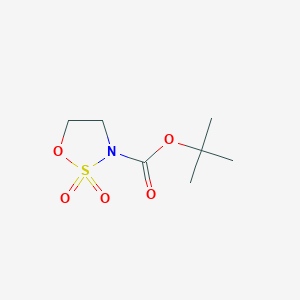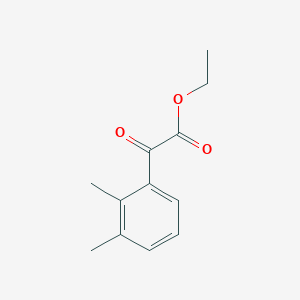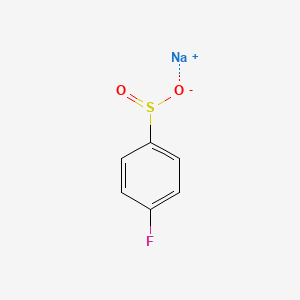
1-(4-Fluorophenyl)cyclobutanecarbonitrile
Overview
Description
1-(4-Fluorophenyl)cyclobutanecarbonitrile is a cyclic organic compound with the molecular formula C11H10FN. It is characterized by a cyclobutane ring substituted with a 4-fluorophenyl group and a carbonitrile group. This compound is known for its versatility and is used in various scientific research applications due to its unique chemical structure .
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or by using cyclobutane precursors.
Introduction of Fluorophenyl Group: The 4-fluorophenyl group is introduced via electrophilic aromatic substitution or through the use of fluorinated building blocks.
Carbonitrile Group Addition: The carbonitrile group is added using cyanation reactions, often involving reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(4-Fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)cyclobutanecarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of cyclobutane ring interactions.
Biology: The compound is used in the development of fluorophores for imaging and in the study of biological pathways.
Medicine: Research includes its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials science research.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)cyclobutanecarbonitrile exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a fluorophore.
Comparison with Similar Compounds
1-(4-Fluorophenyl)cyclobutanecarbonitrile can be compared with similar compounds like:
1-(4-Chlorophenyl)cyclobutanecarbonitrile: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)cyclobutanecarbonitrile: Contains a bromine atom in place of fluorine.
1-(4-Methylphenyl)cyclobutanecarbonitrile: Features a methyl group instead of a halogen.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRILDIAHADHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619774 | |
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405090-30-4 | |
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)
![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)






![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)





